Product packaging for 6-Hydroxyadamantan-2-one(Cat. No.:CAS No. 67092-78-8)

6-Hydroxyadamantan-2-one

Cat. No.: B151198
CAS No.: 67092-78-8
M. Wt: 166.22 g/mol
InChI Key: GHMGTAKCWHCTPS-UHFFFAOYSA-N
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Description

6-Hydroxyadamantan-2-one is a functionalized adamantane derivative that serves as a valuable intermediate in advanced organic synthesis. The simultaneous presence of ketone and hydroxyl groups on the rigid, polycyclic adamantane scaffold makes this compound a versatile precursor for developing novel pharmacologically active molecules . Researchers utilize this and similar hydroxy-adamantanone compounds in the exploration of new inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target relevant to metabolic disorders such as metabolic syndrome and type 2 diabetes . The adamantane core is prized in medicinal chemistry for its ability to confer favorable properties on lead compounds, such as enhanced metabolic stability and improved binding affinity to hydrophobic pockets within biological targets . The steric properties of the adamantane skeleton can also be leveraged to study sterically hindered reactions, such as the investigation of enolate formation barriers in ketones that are resistant to homoenoization . As such, this compound provides a critical building block for drug discovery efforts and the synthesis of complex molecular architectures in research settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B151198 6-Hydroxyadamantan-2-one CAS No. 67092-78-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxyadamantan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-9-5-1-6-3-8(9)4-7(2-5)10(6)12/h5-9,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMGTAKCWHCTPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2O)CC1C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation and Chromatographic Purification Techniques for Hydroxylated Adamantanones

The isolation and purification of hydroxylated adamantanones from reaction mixtures are critical steps to obtain compounds of high purity. The specific techniques employed depend on the properties of the target compound and the impurities present.

Following synthesis, a typical workup procedure involves quenching the reaction, often by pouring the reaction mixture onto ice or adding a saturated sodium bicarbonate solution. ucla.edursc.org The product is then extracted from the aqueous phase using an organic solvent like dichloromethane (B109758) or ether. ucla.edursc.org The combined organic extracts are subsequently washed, dried, and concentrated in vacuo to yield the crude product. ucla.edu For some compounds, steam distillation can be an effective initial purification step to isolate the product from the reaction mixture. rsc.org

Chromatographic techniques are essential for obtaining highly pure hydroxylated adamantanones. ucla.eduresearchgate.net

Flash Column Chromatography: This is a widely used method for the purification of substituted adamantanones. ucla.edu The crude product is loaded onto a silica (B1680970) gel column, and a solvent system, typically a mixture of hexanes and ethyl acetate, is used as the mobile phase to elute the compounds. ucla.edu By gradually increasing the polarity of the eluent, compounds with different polarities can be separated.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful technique for the purification and analysis of adamantane (B196018) derivatives. researchgate.net It is particularly effective for separating compounds based on their hydrophobicity. In RP-HPLC, a nonpolar stationary phase (like C18-modified silica) is used with a polar mobile phase. researchgate.net The retention of hydroxyl-substituted adamantanes is primarily influenced by the hydrophilic hydroxyl group, allowing for high selectivity and efficient separation from less polar or more polar impurities. researchgate.net This method is suitable for controlling the purity and for the quantitative identification of adamantane derivatives in complex mixtures. researchgate.net

Other purification methods include recrystallization, which can be employed after initial purification to obtain a product with high crystalline purity. google.com The choice of solvent for recrystallization is crucial for achieving high yields and purity.

Table 2: Purification Techniques for Hydroxylated Adamantanones

Technique Stationary Phase Mobile Phase / Eluent Purpose Reference
Flash Column Chromatography Silica Gel Hexanes/Ethyl Acetate Preparative purification of crude product ucla.edu
Reversed-Phase HPLC (RP-HPLC) C18-modified silica (Not specified, typically Acetonitrile/Water) Purity control and quantitative identification researchgate.net
Steam Distillation N/A Water (steam) Initial isolation from reaction mixture rsc.org
Extraction N/A Dichloromethane, Ether Separation from aqueous reaction media ucla.edursc.org

Chemical Transformations and Reaction Mechanisms of 6 Hydroxyadamantan 2 One

Reactivity of the Adamantanone Moiety

The carbonyl group at the 2-position of the adamantane (B196018) cage is a primary site for a variety of chemical reactions, typical of ketones.

The carbon atom of the carbonyl group in 6-Hydroxyadamantan-2-one is electrophilic and thus susceptible to attack by nucleophiles. This results in the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol.

A classic example of this type of reaction is the Grignard reaction. However, the presence of the acidic hydroxyl group in this compound complicates this transformation. Grignard reagents are potent bases and would deprotonate the hydroxyl group before adding to the ketone. This necessitates a protection strategy for the hydroxyl group prior to the Grignard addition to achieve the desired tertiary alcohol.

Another common nucleophilic addition involves the use of cyanide ions, typically from a source like hydrogen cyanide (HCN) or potassium cyanide (KCN), to form a cyanohydrin. This reaction proceeds via the attack of the cyanide nucleophile on the carbonyl carbon.

A summary of representative nucleophilic addition reactions is presented below:

NucleophileReagent ExampleProduct Type
HydrideSodium borohydride (B1222165)Secondary alcohol
AlkylMethylmagnesium bromideTertiary alcohol (requires -OH protection)
CyanidePotassium cyanide/acidCyanohydrin

The ketone functionality of this compound can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction with sodium borohydride is often preferred due to its milder nature and higher chemoselectivity, typically not affecting other functional groups like esters or amides. The reaction of adamantanethione with sodium borohydride has been shown to proceed readily, suggesting a similar reactivity for the corresponding ketone. cdnsciencepub.com

Conversely, while the ketone itself is at a high oxidation state, the adamantane framework can undergo further oxidation under harsh conditions. For instance, the oxidation of adamantane with sulfuric acid can introduce additional ketone or hydroxyl groups. google.com A patented method describes the synthesis of 5-hydroxyadamantan-2-one from 2-adamantanone (B1666556) using nitric acid, highlighting the possibility of introducing a hydroxyl group onto the adamantane core through oxidation.

The ketone group of this compound can undergo condensation reactions with primary and secondary amines to form imines and enamines, respectively. The reaction with a primary amine, such as p-bromaniline in the presence of formic acid, can lead to the formation of an N-substituted adamantylamine derivative after reduction. google.com

Furthermore, intramolecular reactions can lead to the formation of heterocyclic adamantane derivatives. For example, the synthesis of 2-azaadamantan-6-one, an isomer of the target compound, demonstrates the potential for the nitrogen of a carbamate (B1207046) to participate in ring-closing reactions onto the adamantane skeleton. nih.gov These reactions showcase the utility of the adamantanone moiety as a scaffold for constructing more complex molecular architectures.

Reactions Involving the Hydroxyl Group at Position 6

The hydroxyl group at the 6-position of the adamantane cage behaves as a typical secondary alcohol, undergoing reactions such as etherification, esterification, and substitution.

The hydroxyl group of this compound can be converted into an ether through various methods. One notable approach involves the formation of an adamantyl cation, which can then be trapped by an alcohol nucleophile to form an ether linkage. ucla.edu This reaction highlights the potential for functionalization at the hydroxyl-bearing carbon.

Esterification of the hydroxyl group can be achieved through reaction with a carboxylic acid or its derivative, such as an acid chloride or anhydride. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. researchgate.netyoutube.comrug.nlmasterorganicchemistry.com These reactions produce the corresponding adamantyl esters.

A summary of these transformations is provided in the table below:

ReactionReagent ExampleProduct
EtherificationAlcohol/Acid catalystAdamantyl ether
EsterificationAcetic anhydrideAdamantyl acetate

Direct substitution of the hydroxyl group is challenging due to it being a poor leaving group. Therefore, it typically requires activation to a better leaving group. This can be achieved by protonation with a strong acid, or by conversion to a sulfonate ester, such as a tosylate or mesylate. libretexts.orglibretexts.orgtutorsglobe.com

Once activated, the hydroxyl group can be displaced by various nucleophiles. For instance, treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl group with a chlorine or bromine atom, respectively, to yield 6-haloadamantan-2-ones. researchgate.net The synthesis of related compounds like 5-chloro-2-adamantanone (B1582926) and 5-bromo-2-adamantanone (B1330647) confirms the feasibility of such transformations on the adamantane core. biosynth.combiosynth.com

Functionalization at Other Adamantane Core Positions

The functionalization of the adamantane cage of this compound, beyond the already substituted C-2 and C-6 positions, is a significant challenge in synthetic chemistry. The inherent stability of the C-H bonds and the rigid geometry of the molecule necessitate specific strategies to achieve selective transformations at the remaining tertiary (bridgehead) and secondary (bridge) carbon atoms.

Selective C-H Functionalization Strategies

Selective C-H functionalization has emerged as a powerful tool for streamlining the synthesis of complex molecules by avoiding the need for pre-functionalized starting materials. chemrxiv.orgchemrxiv.org For adamantane derivatives, these strategies often exploit the differential reactivity of the bridgehead (tertiary) and bridge (secondary) C-H bonds.

Recent methodologies have been developed for the direct functionalization of the strong tertiary C-H bonds found in adamantanes using photoredox and hydrogen-atom transfer (HAT) catalysis. chemrxiv.orgchemrxiv.org These methods offer excellent chemoselectivity, allowing for the installation of new functional groups even in the presence of other reactive sites. chemrxiv.orgchemrxiv.org In the case of this compound, the primary targets for such functionalization would be the remaining bridgehead positions (C-1, C-3, C-5, C-7). The electron-withdrawing nature of the C-2 ketone can influence the reactivity of adjacent C-H bonds, potentially making alkylation at these sites feasible under specific catalytic conditions. chemrxiv.org

Enzyme-mediated C-H functionalization represents another frontier, offering remarkable site-selectivity. nih.gov Engineered metalloenzymes, such as variants of cytochrome P450, can perform selective hydroxylations on complex molecules, including steroids, which share the challenge of multiple unactivated C(sp³)–H bonds. nih.gov While specific applications to this compound are not extensively documented, these biocatalytic approaches hold promise for achieving selective oxidation at specific, non-activated positions of the adamantane core.

Table 1: Comparison of C-H Functionalization Strategies for Adamantanes

StrategyActivating PrincipleTarget Position(s)Key Features
Photoredox/HAT Catalysis Hydrogen Atom Transfer (HAT)Preferentially tertiary (bridgehead) C-H bonds. chemrxiv.orgHigh chemoselectivity; tolerant of various functional groups. chemrxiv.orgchemrxiv.org
Metal-Directed C-H Activation Coordination to a directing group.C-H bonds at a specific spatial distance from the directing group.High regioselectivity; requires a suitable directing group.
Enzymatic Hydroxylation Enzyme-substrate binding and controlled oxidation. nih.govHighly specific C-H bonds based on enzyme's active site. nih.govUnparalleled site-selectivity; operates under mild conditions. nih.gov

Radical and Electrophilic Substitution at Bridgehead and Bridge Methylene (B1212753) Positions

The functionalization of the adamantane skeleton can proceed through either radical or ionic (electrophilic) pathways, with the outcome largely dictated by the reaction conditions and the nature of the substituents.

Radical Substitution: Radical substitution reactions typically involve three key steps: initiation, propagation, and termination. youtube.commasterorganicchemistry.com Initiation often requires energy in the form of UV light or a chemical initiator to generate a reactive radical species. masterorganicchemistry.comlibretexts.org This initiator then abstracts a hydrogen atom from the adamantane core. Due to the greater stability of tertiary radicals, abstraction occurs preferentially at a bridgehead C-H bond.

For this compound, a radical initiator would abstract a hydrogen atom from one of the tertiary positions (C-1, C-3, C-5, or C-7) to form a stable tertiary adamantyl radical. This radical can then propagate by reacting with another molecule (e.g., Cl₂) to form the halogenated product and a new chlorine radical, continuing the chain reaction. libretexts.org While multiple products are possible, the major product typically arises from substitution at the more reactive tertiary sites. youtube.com

Electrophilic Substitution: True electrophilic substitution is rare on a saturated hydrocarbon like adamantane. However, reactions that yield electrophilic substitution-type products often proceed through carbocationic intermediates under strongly acidic conditions. libretexts.orglibretexts.org For instance, the generation of an electrophile is often facilitated by a catalyst, which converts a reagent into a highly reactive species that can be attacked by the molecule. libretexts.org In the context of this compound, this would likely involve hydride abstraction from a bridgehead position by a strong Lewis acid or superacid, generating a tertiary carbocation. This cation is then trapped by a nucleophile to give the final substitution product. The electron-withdrawing ketone at C-2 would deactivate the adjacent bridgehead positions (C-1, C-3) towards this type of reaction.

Elucidation of Reaction Mechanisms

Understanding the underlying mechanisms of adamantane transformations is key to predicting and controlling their outcomes. The rigid framework of the molecule gives rise to unique behaviors involving carbocationic and radical intermediates.

Role of Carbocationic Intermediates in Adamantane Transformations

Carbocations are central to many reactions of adamantane and its derivatives. rsc.org The formation of a tertiary carbocation at a bridgehead position is a particularly favorable process due to the stability associated with tertiary carbons. These intermediates can be generated via several pathways, including protonation of a hydroxyl group followed by the loss of water, or by hydride abstraction from a C-H bond under acidic conditions. byjus.com

In this compound, the hydroxyl group at C-6 could be protonated by a strong acid, leading to its departure as a water molecule and the formation of a secondary carbocation at C-6. However, secondary adamantyl cations are significantly less stable than their tertiary counterparts. This instability is a powerful driving force for rearrangement processes. byjus.com Alternatively, reaction with a strong acid could lead to hydride abstraction from a bridgehead position, directly forming a more stable tertiary carbocation, which can then undergo substitution.

Radical Pathways in Functionalization Reactions

As previously mentioned, radical pathways provide a major route for the functionalization of adamantanes. The mechanism is characterized by a chain reaction sequence.

Initiation: Homolytic cleavage of a weak bond (e.g., Cl-Cl) by heat or light to produce radicals. masterorganicchemistry.com

Propagation: A radical abstracts a hydrogen atom from the adamantane core, preferentially from a bridgehead position, to form a tertiary adamantyl radical. libretexts.org This new radical then reacts with a reagent molecule to form the product and regenerate the propagating radical. libretexts.org

Termination: Two radicals combine to form a stable, non-radical product, which terminates the chain reaction. youtube.com

The selectivity of these reactions is governed by the stability of the radical intermediate (tertiary > secondary), making the bridgehead positions the most likely sites of reaction on the this compound skeleton. youtube.com

Rearrangement Processes (e.g., Hydride Shifts)

Carbocation rearrangements are common reactions driven by the formation of a more stable carbocation. byjus.compsiberg.com The most frequent type of rearrangement is a 1,2-hydride shift, where a hydrogen atom with its pair of electrons moves to an adjacent carbocationic center. byjus.commdpi.com

However, the rigid, cage-like structure of adamantane imposes significant stereochemical constraints. Classic intramolecular 1,2-hydride shifts are generally inhibited because the necessary orbital alignment for the transition state cannot be achieved without significant strain. acs.org Therefore, rearrangements in adamantane carbocations often occur through intermolecular hydride transfers. rsc.orgacs.org In this process, a carbocation abstracts a hydride ion from an external source, which can be another adamantane molecule or the solvent.

For this compound, if a less stable secondary carbocation were to form (for example, at a bridge methylene position), it would not easily rearrange via an intramolecular shift. Instead, it might be quenched by a nucleophile or participate in an intermolecular hydride transfer to generate a more stable tertiary cation at a bridgehead position, provided a suitable hydride donor is available in the reaction medium. rsc.org More complex rearrangements, like alkyl shifts, are also possible, especially under forcing conditions that lead to the formation of strained intermediates. mdpi.com

Synthesis and Characterization of Derivatives and Analogs of 6 Hydroxyadamantan 2 One

Systematically Substituted Adamantane-2-one Analogs

The rigid, three-dimensional structure of the adamantane (B196018) cage provides a unique platform for the precise spatial arrangement of functional groups. The synthesis of systematically substituted analogs of 6-hydroxyadamantan-2-one allows for the fine-tuning of physicochemical and biological properties.

Regioselective Synthesis of Multi-Substituted Adamantane-2-ones

The synthesis of multi-substituted adamantane-2-ones with high regioselectivity is a significant challenge in organic chemistry. Direct C-H functionalization and the construction of the adamantane framework from bicyclic precursors are two primary strategies employed. mdpi.com

Recent advancements in photoredox and hydrogen atom transfer (HAT) catalysis have enabled the direct functionalization of strong, tertiary C-H bonds in adamantane derivatives with high chemoselectivity. acs.org For instance, a dual catalytic system can promote the dehydrogenative alkenylation of alkanes, showing a preference for sterically accessible and electron-rich C-H sites. nih.gov In adamantane, this can lead to a mixture of regioisomers, but substitutions on the cage can direct the functionalization to specific tertiary sites. nih.gov

Another powerful approach involves the construction of the adamantane core from bicyclic precursors, such as derivatives of bicyclo[3.3.1]nonane. mdpi.com This "ground-up" strategy allows for the introduction of substituents at desired positions before the final ring closure to form the adamantane cage. For example, a condensation reaction of an enamine with an appropriate Michael acceptor can lead to a densely substituted adamantane core. nih.gov The synthesis of 1,2-disubstituted adamantanes, which are chiral, often relies on the construction of the tricyclic framework through total synthesis or ring expansion/contraction reactions. mdpi.com

The table below summarizes various synthetic approaches to substituted adamantanes.

Synthetic Strategy Description Key Features Reference
Direct C-H FunctionalizationPhotoredox and H-atom transfer (HAT) catalysis to activate C-H bonds.High chemoselectivity for tertiary C-H bonds. acs.org
Dehydrogenative AlkenylationDual catalytic system for the alkenylation of alkanes.Preference for sterically accessible and electron-rich C-H sites. nih.gov
Bicyclic Precursor CyclizationConstruction of the adamantane core from substituted bicyclo[3.3.1]nonanes.Allows for pre-functionalization before cage formation. mdpi.com
Enamine CondensationReaction of enamines with Michael acceptors to build the adamantane framework.Yields densely substituted adamantane derivatives. nih.gov

Stereoisomeric Studies in Adamantane Derivative Chemistry

The introduction of multiple substituents onto the adamantane skeleton often leads to the formation of stereoisomers. The rigid nature of the adamantane cage makes the study of its stereochemistry particularly interesting. reddit.com

When two different substituents are introduced on the adamantane cage, for instance at the 2 and 6 positions as in adamantane-2,6-diol, the molecule becomes chiral. yale.edu The two stereogenic centers in such a molecule are not independent; the configuration of one determines the relative configuration of the other, resulting in a limited number of stereoisomers. reddit.comyale.edu All 1,2-disubstituted adamantane derivatives are chiral, and developing synthetic pathways to enantiomerically pure derivatives is crucial for various applications, especially in medicinal chemistry. mdpi.comnih.gov

Stereoselectivity is also a key consideration in reactions involving the carbonyl group of adamantane-2-one derivatives. Studies on the reduction and methylation of 5-substituted adamantane-2-ones have shown that the facial selectivity of the attack on the carbonyl group is influenced by the nature of the substituent at the C5 position. acs.org

Incorporation of the this compound Unit into Complex Molecular Architectures

The this compound moiety can serve as a versatile building block for the synthesis of more intricate and complex molecular architectures. Its bifunctional nature, possessing both a hydroxyl and a ketone group, allows for a variety of subsequent chemical transformations.

The adamantane cage can be incorporated into larger systems to create compounds with unique properties. For example, azaadamantanes, where one or more carbon atoms of the adamantane cage are replaced by nitrogen, are of great interest in medicinal chemistry. nih.gov Similarly, oxaadamantanes, containing an oxygen atom in the cage, are found in several natural products with significant biological activity and have been synthesized through transannular cyclizations of bicyclo[3.3.1]nonane derivatives. nih.gov The synthesis of these hetero-adamantanes often involves the construction of the cage from a functionalized precursor, a strategy that could be adapted using this compound.

Facile condensation reactions are often employed to synthesize novel adamantane derivatives with potential biological activities. mdpi.com For instance, the hydrazide of 1-adamantanecarboxylic acid can be condensed with various aldehydes and ketones to produce hydrazide-hydrazones. mdpi.com A similar approach could be envisioned starting from the ketone functionality in this compound.

Adamantane-Based Scaffolds for Novel Chemical Entities

The adamantane cage is a well-established scaffold in medicinal chemistry and materials science due to its unique structural and physicochemical properties. Its rigidity, lipophilicity, and three-dimensional structure make it an attractive component for the design of new drugs and materials. scholaris.ca

The introduction of an adamantane moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. It can enhance metabolic stability, improve membrane permeability, and provide a rigid framework to orient pharmacophoric groups for optimal interaction with biological targets.

The functional groups on this compound provide handles for its conjugation to other molecules, making it a valuable scaffold for creating novel chemical entities with potential therapeutic applications. The development of synthetic methods to access a diverse range of derivatives of this compound is therefore of considerable importance.

Advanced Spectroscopic and Crystallographic Structural Elucidation of 6 Hydroxyadamantan 2 One

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. ajprd.comresearchgate.net In the analysis of 6-Hydroxyadamantan-2-one, LC-MS serves as a crucial tool for its identification and quantification in complex mixtures. The process begins with the introduction of the sample into the LC system, where it travels through a column packed with a stationary phase. The differential interaction of this compound with the stationary phase compared to other components in the mixture leads to its separation.

Following separation, the compound elutes from the column and enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique used for molecules like this compound, as it is a soft ionization method that minimizes fragmentation and typically produces a protonated molecular ion [M+H]⁺. researchgate.net The mass analyzer then separates these ions based on their mass-to-charge (m/z) ratio. For this compound (molar mass: 166.22 g/mol ), the primary ion observed would be at an m/z corresponding to its molecular weight plus the mass of a proton. nih.gov Tandem mass spectrometry (LC-MS/MS) can be employed for further structural confirmation by selecting the parent ion, fragmenting it in a collision cell, and analyzing the resulting fragment ions. nih.govnih.gov This fragmentation pattern provides a unique fingerprint for the molecule, enhancing the certainty of its identification. nih.gov

Table 1: Typical Parameters for LC-MS Analysis of Adamantane (B196018) Derivatives
ParameterValue/Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC)
Column Reversed-phase C18 column
Mobile Phase Gradient of water and acetonitrile/methanol with formic acid or ammonium (B1175870) fluoride (B91410) additive nih.govrasayanjournal.co.in
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS Analyzer Quadrupole, Time-of-Flight (TOF), or Triple Quadrupole (for MS/MS)
Scan Mode Full scan for identification; Multiple Reaction Monitoring (MRM) for quantification restek.com
Expected Ion (m/z) ~167.1 [M+H]⁺

Single Crystal X-ray Diffraction for Atomic and Molecular Structure Determination

Principles of X-ray Diffraction and Crystal Preparation

The fundamental principle of X-ray diffraction is based on the interaction of X-rays with the electron clouds of atoms arranged in a periodic crystal lattice. fiveable.me When a beam of monochromatic X-rays strikes a crystal, the electrons scatter the X-rays. Constructive interference of these scattered waves occurs only in specific directions, governed by Bragg's Law (nλ = 2d sinθ), where 'd' is the spacing between crystal planes and 'θ' is the angle of incidence. fiveable.me The resulting diffraction pattern of spots is unique to the crystal's internal structure.

A successful SC-XRD experiment hinges on the preparation of a high-quality single crystal, typically 0.1-0.3 mm in size, free from significant defects. fiveable.me This is usually achieved by slow crystallization from a suitable solvent. The crystal is mounted on a goniometer, which precisely orients it in the X-ray beam. A detector records the positions and intensities of the diffracted X-ray spots as the crystal is rotated. github.io The analysis of this diffraction data allows for the calculation of the electron density map of the unit cell, from which the positions of the individual atoms can be determined.

Table 2: Representative Crystallographic Data for a 6-Hydroxyadamantan-2-yl Derivative Complex rcsb.org
ParameterValue
Method X-RAY DIFFRACTION
Resolution 2.37 Å
R-Value Work 0.217
R-Value Free 0.238
Note: Data from PDB entry 5PGW, a complex containing a 6-hydroxyadamantan-2-yl derivative, is used for illustrative purposes. rcsb.org

Determination of Bond Lengths, Bond Angles, and Torsion Angles

From the refined atomic coordinates obtained via SC-XRD, precise geometric parameters of the molecule can be calculated. These include the distances between bonded atoms (bond lengths), the angles between adjacent bonds (bond angles), and the dihedral angles describing the conformation of the molecule (torsion angles). researchgate.net This information is fundamental to defining the exact geometry of the this compound molecule. The adamantane cage is known for its rigid, strain-free structure, and the bond lengths and angles are expected to be close to ideal sp³ hybridized carbon values. The presence of the ketone at C-2 will result in a shorter C=O bond and sp² hybridization at that carbon, influencing the adjacent bond angles.

Table 3: Typical Bond Lengths and Angles in Adamantane Derivatives
Bond/AngleExpected Value
C-C (cage) Bond Length ~1.54 Å
C-O (hydroxyl) Bond Length ~1.43 Å
C=O (ketone) Bond Length ~1.21 Å
C-C-C (cage) Bond Angle ~109.5°
C-C=O Bond Angle ~120°
Note: These are generalized values based on standard bond lengths and data from related adamantane structures. researchgate.netresearchgate.netrsc.org

Absolute Configuration Assignment (if chiral)

The assignment of absolute configuration, designated as R or S, is a critical step for chiral molecules, which are non-superimposable on their mirror images. libretexts.org A molecule's chirality is determined by its symmetry elements. In the case of this compound, the adamantane framework itself is achiral. The substitution of a ketone at the C-2 position and a hydroxyl group at the C-6 position maintains a plane of symmetry within the molecule. This plane of symmetry passes through the C=O bond, the C-OH bond, and two bridgehead carbons (C-5 and C-7). The presence of this internal plane of symmetry means that this compound is an achiral molecule. Therefore, it does not exist as enantiomers, and the assignment of an absolute configuration (R/S) is not applicable.

Theoretical and Computational Chemistry Studies on 6 Hydroxyadamantan 2 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods use the principles of quantum mechanics to compute the electronic structure and energy of a molecular system. nih.gov For a molecule like 6-Hydroxyadamantan-2-one, these calculations can elucidate the distribution of electrons, the stability of different conformations, and predict spectroscopic characteristics.

Density Functional Theory (DFT) and ab initio methods are the two primary classes of quantum chemical calculations used to study molecules like this compound. DFT methods are particularly popular due to their balance of accuracy and computational cost. nih.gov Functionals such as B3LYP and the M06 suite are commonly used to approximate the exchange-correlation energy, which is a key component of the total electronic energy. nih.govresearchgate.net Ab initio methods, such as Møller–Plesset perturbation theory (MP2), are derived directly from quantum mechanical principles without empirical parameters and can offer high accuracy, though often at a greater computational expense. researchgate.net

These calculations provide fundamental energetic data, such as the enthalpy of formation, which describes the energy change when the molecule is formed from its constituent elements. For related adamantane (B196018) structures, these methods have been used to determine properties like proton affinity and gas-phase basicity. researchgate.net

Table 1: Representative Theoretical Methods for Adamantane Derivatives

MethodTypical Functional/Level of TheoryCommon Basis SetKey Applications
Density Functional Theory (DFT)B3LYP, M06-2X, ωB97X-D6-31G(d), 6-311++G(d,p), def2-SVPGeometry Optimization, NMR Shifts, Vibrational Frequencies, Reaction Energies
Ab Initio (Hartree-Fock)HF6-31G(d), cc-pVDZInitial geometry optimization, reference for electron correlation methods
Ab Initio (Post-HF)MP26-31G**, cc-pVTZHigh-accuracy energy calculations, study of electron correlation

Before calculating other properties, the molecular geometry of this compound must be optimized to find its lowest energy structure. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to find the minimum on the potential energy surface. For molecules with flexible parts, a conformational analysis is necessary to identify the most stable arrangement (conformer). nih.gov While the adamantane cage itself is rigid, the hydroxyl group can rotate, leading to different conformers. Computational modeling can determine the relative energy differences between these conformers. mdpi.com For instance, in studies of similar substituted adamantanes, DFT calculations have been used to find that one conformation can be more stable than another by several kcal/mol. mdpi.com

The optimized geometry provides precise data on the molecule's structure.

Table 2: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G(d))

ParameterAtom(s) InvolvedCalculated Value
Bond LengthC=O~1.21 Å
Bond LengthC-O (hydroxyl)~1.43 Å
Bond LengthO-H~0.97 Å
Bond AngleC-C-C (cage)~109.5°
Bond AngleC-O-H~108.5°

Note: These are representative values based on standard calculations for similar functional groups and structures. nih.gov

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to interpret experimental results.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a well-established application of DFT. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is frequently employed, often in conjunction with the B3LYP functional, to calculate the magnetic shielding tensors for each nucleus. nih.govnih.gov These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Studies have shown that this approach can yield root-mean-square deviations (RMSD) of 0.07 to 0.19 ppm for ¹H shifts and 0.5 to 2.9 ppm for ¹³C shifts when compared to experimental data. mdpi.com

Vibrational Frequencies: Theoretical vibrational spectra (infrared and Raman) can be calculated by computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). wisc.edu Diagonalizing this matrix yields the normal modes of vibration and their corresponding frequencies. nih.gov Calculations for adamantane and its derivatives have successfully assigned the characteristic vibrations, including C-H stretching modes and the various CCC bending and wagging modes of the cage structure. researchgate.net It is common practice to apply empirical scaling factors to the calculated harmonic frequencies to account for anharmonicity and achieve better agreement with experimental spectra. nih.gov

Computational Investigation of Reaction Mechanisms and Pathways

Theoretical methods are invaluable for exploring the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experiments alone. nih.gov This involves mapping the energetic landscape that connects reactants to products.

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. libretexts.orglibretexts.orgwikipedia.org For a chemical reaction, the lowest energy path across this surface is known as the reaction coordinate. umn.edu Reactants and products reside in energy minima on the PES, while the pathway between them proceeds through a high-energy saddle point known as the transition state. umn.eduwikipedia.org

Computational chemists use algorithms to locate these stationary points. The transition state represents the energy barrier that must be overcome for the reaction to occur. wuxiapptec.comlibretexts.org Its geometry provides a snapshot of the bond-breaking and bond-forming processes. For example, in the cyclization of 2'-hydroxychalcones, DFT calculations have been used to identify the intermediates and transition states along the reaction pathway. researchgate.net

Once the energies of the reactants and the transition state are known from the PES, reaction rates can be estimated using theories like Transition State Theory (TST). wikipedia.orglibretexts.org TST provides a framework for calculating the rate constant based on the Gibbs free energy of activation (ΔG‡), which is the energy difference between the transition state and the reactants. wuxiapptec.com

Computational studies can also explain reaction selectivity (chemo-, regio-, and stereoselectivity) by comparing the activation energies for different possible reaction pathways. researchgate.net The pathway with the lowest energy barrier will be kinetically favored, leading to the major product. This analysis is crucial for understanding why a particular outcome is observed and for designing more efficient and selective chemical syntheses.

Molecular Modeling and Simulation of Molecular Behavior

Theoretical and computational chemistry studies provide invaluable insights into the molecular behavior of this compound, offering a microscopic perspective that complements experimental findings. Among the array of computational techniques, molecular modeling and simulation stand out for their ability to probe the dynamic nature of molecules and their interactions.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape and intermolecular interactions of this compound. By solving Newton's equations of motion for a system of atoms, MD simulations can trace the temporal evolution of molecular conformations and characterize the non-covalent interactions that govern molecular recognition and self-assembly processes.

While specific MD simulation studies on this compound are not extensively documented in the literature, the well-established methodologies applied to analogous adamantane derivatives provide a robust framework for a hypothetical yet scientifically grounded simulation. Such a study would typically involve the following key steps and considerations:

Force Field Selection: The accuracy of MD simulations is heavily dependent on the chosen force field, which is a set of parameters describing the potential energy of the system. For an organic molecule like this compound, force fields such as CHARMM (Chemistry at HARvard Macromolecular Mechanics) or GROMOS (GROningen MOlecular Simulation) are commonly employed. semanticscholar.orgnih.gov These force fields have been parameterized to reproduce experimental and quantum mechanical data for a wide range of organic functionalities, including the hydroxyl and carbonyl groups present in the target molecule.

System Setup and Simulation Parameters: A typical MD simulation would commence with the construction of a simulation box containing one or more this compound molecules, solvated with an explicit solvent model like TIP3P water to mimic aqueous conditions. semanticscholar.org The system would be neutralized by adding counter-ions if necessary. The simulation would then be run under specific thermodynamic conditions (e.g., constant temperature and pressure, NPT ensemble) for a duration sufficient to achieve adequate sampling of the conformational space, often on the order of nanoseconds to microseconds. semanticscholar.org

Conformational Sampling: The rigid cage-like structure of the adamantane core significantly restricts the conformational flexibility of this compound. The primary degrees of freedom are associated with the orientation of the hydroxyl group and any subtle puckering of the cyclohexane-like rings. MD simulations can effectively sample these limited conformational states, providing insights into the relative populations and transition dynamics between different conformers. The adamantane cage itself is composed of three fused cyclohexane (B81311) rings, which typically adopt a stable chair conformation. nih.gov

The following interactive data table summarizes hypothetical parameters that would be relevant in an MD simulation study of this compound, based on typical values used for similar organic molecules.

Simulation Parameter Value/Description Rationale/Reference
Force Field GROMOS96 43a1 or CHARMM General Force Field (CGenFF)Commonly used for organic and drug-like molecules. semanticscholar.orgnih.gov
Solvent Model TIP3P WaterA standard, computationally efficient explicit water model. semanticscholar.org
Ensemble NPT (Isothermal-Isobaric)Simulates constant temperature and pressure, mimicking experimental conditions.
Temperature 300 KRepresentative of room temperature.
Pressure 1 barStandard atmospheric pressure.
Simulation Time 100 nsA reasonable timescale to sample local conformational changes and intermolecular interactions. semanticscholar.org
Non-bonded Cutoff 1.2 nmA standard cutoff for calculating short-range non-bonded interactions.
Long-range Electrostatics Particle Mesh Ewald (PME)An efficient method for calculating long-range electrostatic interactions in periodic systems.

By analyzing the trajectories generated from such simulations, researchers can extract a wealth of information regarding the structural and dynamic properties of this compound, including radial distribution functions to characterize solvation shells, hydrogen bond lifetimes to quantify interaction strengths, and principal component analysis to identify dominant modes of molecular motion. This detailed molecular picture is instrumental in rationalizing the physicochemical properties of this compound and guiding the design of new adamantane-based compounds with tailored functionalities.

Advanced Non Biological Applications of 6 Hydroxyadamantan 2 One and Its Derivatives

Applications in Polymer and Materials Science

The incorporation of the adamantane (B196018) moiety into polymers significantly influences their macroscopic properties. The bulky and rigid nature of the adamantane cage enhances the thermal stability, glass transition temperature (Tg), and mechanical strength of polymeric materials. researchgate.netacs.org This is attributed to the restriction of polymer chain movement by the voluminous adamantane units. researchgate.net

Use as Monomers for High-Performance Functional Resins (e.g., Photoresists)

Derivatives of adamantane are utilized as monomers in the synthesis of high-performance functional resins, particularly for photoresist applications in the semiconductor industry. acs.orgwipo.int Photoresists are light-sensitive materials used to create the intricate patterns on microchips. Polymers incorporating adamantane exhibit high resistance to the etching processes used in semiconductor manufacturing. wipo.int

The synthesis of these specialized polymers often involves the polymerization of adamantane-containing monomers, such as those derived from 6-Hydroxyadamantan-2-one. For instance, adamantane-based dicyanate esters can be polymerized to create resins with excellent thermal properties. acs.org The resulting polymers form a robust matrix that can be precisely patterned using photolithography.

Table 1: Examples of Adamantane-Based Monomers and their Polymerization

Monomer TypePolymerization MethodResulting Polymer PropertiesApplication
Adamantyl methacrylate (B99206)Free radical copolymerizationImproved thermal and mechanical properties, high transparency researchgate.netOptical polymers, lithographic resists researchgate.net
Ethynyl adamantane derivativesMetal or peroxide catalyzed polymerizationHigh thermal stability, low dielectric constant google.comComposite matrix resins, structural adhesives google.com
Adamantane-based dicyanate esterNot specifiedHigh thermal stability acs.orgHigh-performance resins acs.org
Adamantane-based epoxy resinNot specifiedGood thermal, dielectric, and optical properties acs.orgElectronic component encapsulations cas.cnnih.gov

Incorporation into Polymeric Architectures for Enhanced Thermal and Mechanical Properties

For example, the incorporation of adamantyl groups into polymethyl methacrylate (PMMA) has been shown to significantly improve its thermal and mechanical characteristics. researchgate.net Similarly, polyamides containing diamantylene units, a higher homolog of adamantane, have demonstrated the ability to retain their storage modulus at temperatures exceeding 350°C. advfn.com The introduction of adamantane into polybenzoxazine (PBz) has also been shown to enhance its thermal performance. researchgate.net

Table 2: Impact of Adamantane Incorporation on Polymer Properties

Base PolymerAdamantane DerivativeObserved ImprovementReference
Polymethyl methacrylate (PMMA)1-Adamantyl methacrylateIncreased thermal stability, transparency, and mechanical properties; reduced water absorption and dielectric constant. researchgate.net researchgate.net
Polyamides1,6- or 4,9-diamantylene groupsImproved thermal stability and retention of storage modulus at high temperatures. advfn.com advfn.com
Polybenzoxazine (PBz)Adamantane incorporated into the backboneEnhanced thermal performance and reduced dielectric constant. researchgate.net researchgate.net
Polyaramids and PolybenzoxazolesAdamantane and biadamantaneIncreased stiffness, glass transition temperature (Tg), and solubility. acs.org acs.org

Scaffolds for Optical Materials and Nanoscale Frameworks

The well-defined, three-dimensional geometry of adamantane and its derivatives, including this compound, makes them ideal building blocks for the construction of advanced optical materials and nanoscale frameworks. researchgate.netmdpi.comuni-konstanz.de The rigid adamantane core can be functionalized at its bridgehead positions to create precisely structured molecules that can self-assemble into larger, ordered architectures. researchgate.netresearchgate.net

Adamantane-based tripodal platforms have been synthesized for applications in atomic force microscopy (AFM). researchgate.net These molecules are designed to bind to gold surfaces, providing a stable and well-defined tip for high-resolution imaging. researchgate.net Furthermore, adamantane derivatives are used to create porous covalent organic frameworks (COFs). researchgate.netrsc.org These materials have high surface areas and can be used for gas storage and separation. For example, covalent triazine-based frameworks with an adamantane core have shown excellent thermal stability and high carbon dioxide sorption capacity. rsc.org

The unique structure of adamantane also lends itself to the development of materials with specific optical properties. For instance, adamantane-containing methacrylate polymers exhibit high transparency in the UV-visible region. researchgate.net

Roles in Catalysis and Chemical Process Development

Adamantane derivatives, which can be synthesized from precursors like this compound, play a role in catalysis and the development of new chemical processes. researchgate.net The rigid adamantane scaffold can be used to create specific ligand environments for metal catalysts, influencing their activity and selectivity.

For instance, porous covalent organic frameworks (COFs) built from adamantane derivatives can serve as supports for metal catalysts. researchgate.net In one study, a COF synthesized from tetrakis-(4'-iodophenyl)adamantane was used to support palladium and gold nanoparticles. These supported catalysts were found to be stable, recyclable, and effective in hydrogenation reactions. researchgate.net The adamantane framework provides a robust and porous support that can enhance the performance and stability of the catalytic metal centers.

Furthermore, the synthesis of various adamantane derivatives itself drives the development of new chemical methodologies. The functionalization of the adamantane cage often requires specific and sometimes novel synthetic strategies. mdpi.com

Utilization as Chemical Reference Standards in Analytical Techniques

Adamantane and its derivatives are used as chemical reference standards in various analytical techniques, most notably in nuclear magnetic resonance (NMR) spectroscopy. pensoft.net A reference standard is a highly purified compound used for the calibration of analytical instruments and the validation of analytical methods. iaea.orgspectrumchemical.comlabsertchemical.comeuropean-accreditation.org

In solid-state NMR, adamantane is a common reference standard for chemical shifts. pensoft.net Its simple, well-defined spectrum with sharp signals makes it an ideal compound for calibrating the chemical shift scale. The use of a reliable reference standard is crucial for ensuring the accuracy and comparability of analytical data. iaea.org

While this compound itself is not as commonly used as a primary reference standard as adamantane, its well-characterized spectroscopic properties, including its gas chromatography retention index, make it a useful compound for analytical method development and validation, particularly in the analysis of more complex adamantane derivatives.

Q & A

Q. How can researchers assess the potential of this compound as a precursor in supramolecular chemistry or drug design?

  • Methodological Answer : Screen for host-guest interactions using NMR titration (e.g., with cyclodextrins) or isothermal titration calorimetry (ITC). For drug design, conduct docking studies against target proteins (e.g., viral proteases) and validate with in vitro assays. Compare ADMET properties with unsubstituted adamantanones using QSAR models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.